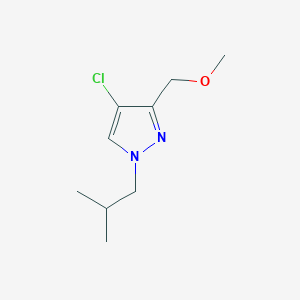
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, an isobutyl group at the 1-position, and a methoxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with isobutylamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like recrystallization, column chromatography, and distillation are commonly employed in industrial settings.
化学反応の分析
Types of Reactions
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, acetonitrile)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols or amines
科学的研究の応用
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways involving these targets, leading to various physiological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-chloro-1-isobutyl-3-(hydroxymethyl)-1H-pyrazole
- 4-chloro-1-isobutyl-3-(methyl)-1H-pyrazole
- 4-chloro-1-isobutyl-3-(ethoxymethyl)-1H-pyrazole
Uniqueness
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity
特性
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNYBQQPXFETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
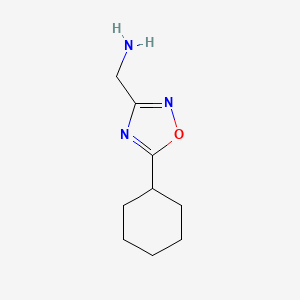
![1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2933911.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)
![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)
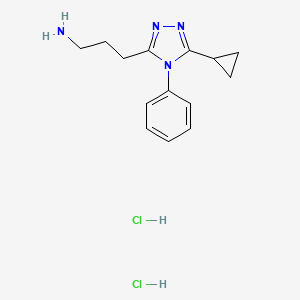

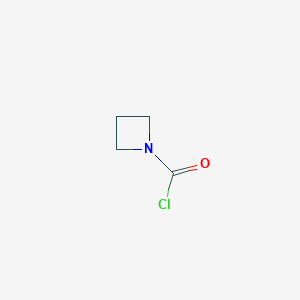
![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)
![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)
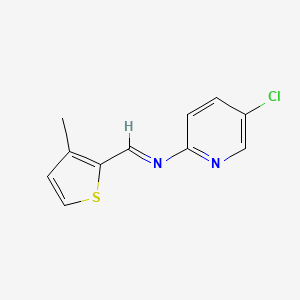
![2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2933925.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
![N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2933933.png)
